Naphtho[1,2,3,4-ghi]perylene
Overview
Description
Naphtho[1,2,3,4-ghi]perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H14. It consists of fused aromatic rings, making it a highly conjugated system. This compound is known for its stability and unique electronic properties, which make it of interest in various scientific fields .
Scientific Research Applications
Naphtho[1,2,3,4-ghi]perylene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of larger PAHs and graphene nanoribbons.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Safety and Hazards
Naphtho[1,2,3,4-ghi]perylene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
The characterization of Naphtho[1,2,3,4-ghi]perylene by AFM in combination with atomic manipulation provides clear fingerprints of the aromatic and aliphatic moieties that will facilitate their assignment in unknown priori samples . This suggests that this compound and similar compounds could play a significant role in future research and applications, particularly in the field of nanoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[1,2,3,4-ghi]perylene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between perylene and anthranilic acid. This reaction typically uses para-dodecylbenzenesulfonic acid and isopentyl nitrite in ethyl acetate at 25°C for one hour, followed by a reaction with potassium fluoride and 18-crown-6 ether in toluene at 100°C for two hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in research laboratories can be scaled up for industrial applications, involving similar reaction conditions and reagents.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2,3,4-ghi]perylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, hydro derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of Naphtho[1,2,3,4-ghi]perylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect various biological pathways and processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Perylene: A smaller PAH with similar electronic properties.
Coronene: Another PAH with a larger number of fused rings.
Benzo[a]pyrene: Known for its carcinogenic properties and used in environmental studies.
Uniqueness
Naphtho[1,2,3,4-ghi]perylene is unique due to its specific arrangement of aromatic rings, which imparts distinct electronic and optical properties. This makes it particularly useful in the development of advanced materials and in scientific research .
Properties
IUPAC Name |
heptacyclo[16.8.0.02,11.03,8.04,25.012,17.021,26]hexacosa-1(18),2(11),3(8),4,6,9,12,14,16,19,21(26),22,24-tridecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14/c1-2-8-18-17(7-1)21-13-11-15-5-3-9-19-20-10-4-6-16-12-14-22(18)26(24(16)20)25(21)23(15)19/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGERRYPEGFPVAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C=CC=C5C6=CC=CC7=C6C4=C(C2=C1)C=C7)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172459 | |
Record name | Naphtho(1,2,3,4-ghi)perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190-84-1 | |
Record name | Naphtho(1,2,3,4-ghi)perylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho(1,2,3,4-ghi)perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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